6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound that features a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The aromatic ring undergoes nitration to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Halogenation reactions where the fluorine atom can be substituted with other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group results in the formation of a nitro compound, while reduction of the nitro group yields the original amine.
Scientific Research Applications
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
- 5-Amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern on the tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
6-amino-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13-5-4-6-7(10(13)14)2-3-8(12)9(6)11/h2-3H,4-5,12H2,1H3 |
InChI Key |
WDUIXSSWMHOIKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2F)N |
Origin of Product |
United States |
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